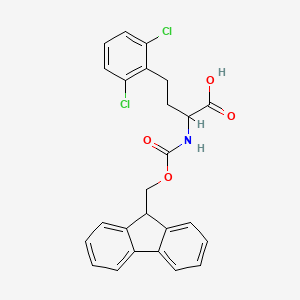

![molecular formula C30H25NO4 B12306124 (R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)

(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure ist eine Verbindung, die zur Familie der Fmoc-geschützten Aminosäuren gehört. Fmoc, oder 9-Fluorenylmethyloxycarbonyl, ist eine Schutzgruppe, die in der Peptidsynthese verwendet wird, um die Aminogruppe von Aminosäuren vor unerwünschten Reaktionen zu schützen. Diese Verbindung ist besonders nützlich bei der Synthese von Peptiden und Proteinen aufgrund ihrer Stabilität und ihrer einfachen Entfernung unter milden Bedingungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von (R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure beinhaltet typischerweise die Schutz der Aminogruppe mit der Fmoc-Gruppe. Eine gängige Methode beginnt mit der Aminosäure, die mit 9-Fluorenylmethanol in Gegenwart einer Base wie Diisopropylethylamin (DIPEA) und einem Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) umgesetzt wird. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan (DCM) bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-geschützten Aminosäuren, einschließlich (R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure, erfolgt oft mit automatisierten Peptidsynthesizern. Diese Maschinen können die sich wiederholenden Schritte der Entschützung und Kupplung effizient durchführen und so eine großtechnische Produktion ermöglichen. Die Verwendung der Festphasenpeptidsynthese (SPPS) ist üblich, bei der die Aminosäure an ein Harz gebunden wird und die Fmoc-Gruppe in Zyklen entfernt und wieder angehängt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid typically involves the protection of the amino group with the Fmoc group. One common method starts with the amino acid, which is reacted with 9-fluorenylmethanol in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid, often involves automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for large-scale production. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and the Fmoc group is removed and reattached in cycles .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden, wodurch die Aminogruppe an weiteren Reaktionen teilnehmen kann.

Kupplungsreaktionen: Die Aminogruppe kann mit Carboxylgruppen anderer Aminosäuren oder Peptide reagieren, um Peptidbindungen zu bilden.

Oxidation und Reduktion: Die Biphenylgruppe kann Oxidations- oder Reduktionsreaktionen unterliegen, obwohl diese in der Peptidsynthese weniger häufig sind.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF (Dimethylformamid) wird üblicherweise verwendet, um die Fmoc-Gruppe zu entfernen.

Kupplung: DCC oder HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) in Gegenwart einer Base wie DIPEA.

Oxidation/Reduktion: Spezielle Reagenzien wie Kaliumpermanganat für die Oxidation oder Natriumborhydrid für die Reduktion.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Peptide und Proteine mit spezifischen Sequenzen, abhängig von den Aminosäuren, die in der Synthese verwendet werden .

Wissenschaftliche Forschungsanwendungen

(R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird für die Synthese komplexer Peptide und Proteine verwendet.

Biologie: Ermöglicht die Untersuchung der Proteinstruktur und -funktion, indem die Synthese spezifischer Proteinsequenzen ermöglicht wird.

Medizin: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Industrie: Wird für die Produktion von synthetischen Peptiden für Forschungs- und kommerzielle Zwecke eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure beinhaltet hauptsächlich seine Rolle als Baustein in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert so unerwünschte Nebenreaktionen. Sobald die gewünschte Peptidsequenz zusammengesetzt ist, wird die Fmoc-Gruppe entfernt, wodurch die Aminogruppe an weiteren Reaktionen oder Wechselwirkungen teilnehmen kann .

Wirkmechanismus

The mechanism of action of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Fmoc-3-Amino-3-(2-Nitrophenyl)propionsäure

- Fmoc-5-Amino-2-Methoxybenzoesäure

- Fmoc-4-Amino-3-Hydroxybutansäure

Einzigartigkeit

(R)-α-(Fmoc-amino)-[1,1’-Biphenyl]-3-propansäure ist aufgrund ihrer Biphenylgruppe einzigartig, die den mit dieser Verbindung synthetisierten Peptiden und Proteinen spezifische Struktur- und Funktionseigenschaften verleihen kann. Dies macht sie besonders nützlich bei der Gestaltung von Peptiden mit einzigartigen Eigenschaften .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUSZFJTJZGJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)

![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)

![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)

![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)

![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)